2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
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Overview
Description
2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with furan rings, a formamido group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of furan rings and other substituents. Common reagents used in these reactions include furan-2-carboxylic acid, methylamine, and thiourea. The reaction conditions often involve heating under reflux, use of catalysts, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the formamido group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine core and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the formamido group can produce amines.
Scientific Research Applications
2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(furan-2-yl)formamido]butanoic acid
- 2-[(furan-2-yl)formamido]-2-phenylacetic acid
- 4-(furan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is unique due to its combination of furan rings, a pyrimidine core, and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds .
Properties
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-14(18(27-2)22-15(21-11)12-5-3-9-25-12)17(24)20-8-7-19-16(23)13-6-4-10-26-13/h3-6,9-10H,7-8H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTJNQZSHMVFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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